Desacetyl Diltiazem

Description

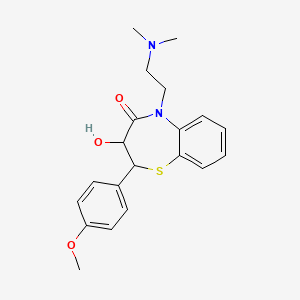

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O3S |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |

InChI Key |

NZHUXMZTSSZXSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desacetyl Diltiazem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetyl Diltiazem is the primary active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension and angina.[][2] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, metabolite identification, and the development of stable pharmaceutical formulations. This guide provides a comprehensive overview of the chemical synthesis of this compound, along with detailed protocols for its characterization using modern analytical techniques. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Synthesis of this compound Hydrochloride

The synthesis of this compound Hydrochloride is typically achieved through the N-alkylation of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-Dimethylaminoethyl chloride hydrochloride.[3]

Synthesis of the Intermediate: cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

A precursor to this compound, this intermediate can be synthesized from a cyclic sulfite (B76179) and 2-aminothiophenol (B119425).[3]

Experimental Protocol:

-

A flame-dried 25 mL two-necked round-bottomed flask is charged with cyclic sulfite (1 mmol), Fe3+-clay (100 mg), and dry xylene (5 mL).

-

The mixture is stirred under a continuous flush of nitrogen.

-

Freshly distilled 2-aminothiophenol (0.9 mmol) is added dropwise.

-

The reaction mixture is refluxed for 12 hours.

-

The crude product is purified via chromatography to yield cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. The reported yield for this step is 50%.[3]

N-Alkylation to form this compound

Experimental Protocol:

-

The hydroxy lactam intermediate (0.54 mmol) is dissolved in ethyl acetate (B1210297) (5 mL).

-

2-(dimethylamino) ethyl chloride hydrochloride (0.694 mmol) is added to the solution.

-

Finely ground potassium carbonate (K2CO3) (2.16 mmol) and a single drop of water are subsequently added.

-

The heterogeneous mixture is stirred at reflux for 12 hours.[3]

-

Following the reflux period, the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to obtain the N-alkylated product, this compound. This final step has a reported yield of 88%.[3]

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical, chemical, and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C20H24N2O3S | [4][5][6] |

| Molecular Weight | 372.5 g/mol | [4] |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [4] |

| CAS Number | 42399-40-6 (free base) | [6][7] |

| Appearance | Solid | [4] |

| Melting Point | 228 °C (Hydrochloride salt) | [8] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (600 MHz, Water, pH 7.00) | |

| Chemical Shift (ppm) | Intensity |

| 7.84, 7.83 | 4.40, 4.63 |

| 7.70, 7.69, 7.68, 7.67, 7.63, 7.62, 7.61 | 1.75, 1.74, 3.68, 3.90, 3.15, 3.03, 5.54, 5.18, 3.52, 3.39 |

| 7.51, 7.50, 7.49, 7.48, 7.47, 7.46, 7.45, 7.44 | 0.45, 0.40, 3.03, 3.04, 4.88, 5.02, 2.75, 2.80, 0.96, 3.52, 11.16, 12.08, 1.63 |

| 7.05, 7.04 | 12.51, 11.80 |

| 5.24, 5.22, 5.21, 5.20 | 4.58, 11.79, 8.81, 2.94 |

| 4.11, 4.10, 4.09, 4.08, 4.07, 4.06 | 1.12, 1.36, 1.27, 1.30, 2.26, 1.37, 1.23 |

| 3.87 | 56.13 |

| 3.56, 3.54, 3.53, 3.52, 3.51 | 1.23, 1.47, 1.35, 1.48, 1.73, 1.66, 1.34 |

| 3.30, 3.29, 3.28, 3.27, 3.26 | 1.41, 1.54, 1.62, 1.69, 1.63, 1.37, 1.40, 1.16 |

| 2.88 | 100.00 |

| 1.93 | 48.98 |

| ¹H-¹³C HSQC (600 MHz, Water, pH 7.00) | |

| ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 7.79 | 138.27 |

| 7.69 | 134.60 |

| 7.62 | 127.31 |

| 7.47 | 131.75 |

| 7.41 | 133.46 |

| 7.02 | 116.65 |

| 5.17 | 74.35 |

| 5.14 | 55.94 |

| 4.58 | 47.14 |

| 4.10 | 47.14 |

| 3.85 | 58.00 |

| 3.54 | 56.84 |

| 3.29 | 56.84 |

| 2.89 | 45.97 |

| 1.93 | 22.18 |

2.2.2. Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z |

| MS/MS | Positive | Precursor: 415.05, Product: 178.03[9] |

| MS/MS | Positive | Precursor: 373.21, Product: 108.85[9] |

2.2.3. Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [4] |

| Space Group | P b c n | [4] |

| a | 11.447 Å | [4] |

| b | 12.989 Å | [4] |

| c | 24.881 Å | [4] |

| α, β, γ | 90 ° | [4] |

| Z | 8 | [4] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the simultaneous determination of Diltiazem and this compound.[10][11]

Experimental Protocol:

-

Column: Reversed-phase C18.[12]

-

Mobile Phase: A mixture of acetate buffer and acetonitrile (B52724) (650:350 v/v).[10][11]

-

Detection: UV detector at 240 nm.[13]

-

Injection Volume: 20 µL.[10]

-

Quantification: Linearity for this compound has been established in the range of 1.50 to 15.0 µg/mL.[10] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.0408 µg/mL and 0.2668 µg/mL, respectively.[10]

Visualized Workflows

Synthesis Pathway of this compound

Caption: Chemical synthesis route to this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of synthesized this compound.

References

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HCL synthesis - chemicalbook [chemicalbook.com]

- 4. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. vivanls.com [vivanls.com]

- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 8. biosynth.com [biosynth.com]

- 9. ijpsr.com [ijpsr.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. newdruginfo.com [newdruginfo.com]

The Core Mechanism of Action of Desacetyl Diltiazem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetyl diltiazem (B1670644) is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for cardiovascular conditions. This technical guide provides a comprehensive analysis of the mechanism of action of desacetyl diltiazem, focusing on its interaction with L-type calcium channels. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

Diltiazem, a benzothiazepine (B8601423) derivative, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[1][2] Following administration, diltiazem undergoes extensive hepatic metabolism, with deacetylation being a primary pathway, leading to the formation of this compound.[3] This major metabolite retains significant pharmacological activity and contributes to the overall therapeutic effect of diltiazem.[3][4] A thorough understanding of the mechanism of action of this compound is therefore crucial for a complete comprehension of diltiazem's clinical pharmacology.

Molecular Mechanism of Action

The primary mechanism of action of this compound, similar to its parent compound, is the blockade of voltage-gated L-type calcium channels (Ca_v1.2).[4][5] This action is characterized by a state-dependent inhibition, with a higher affinity for open and inactivated channel states compared to the resting state. This "use-dependent" or "frequency-dependent" blockade is a hallmark of non-dihydropyridine calcium channel blockers.[6]

This compound binds to a specific site within the central cavity of the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[7][8] This binding site is located just beneath the ion selectivity filter and partially overlaps with the binding site of phenylalkylamines like verapamil.[8] By binding to this site, this compound physically obstructs the channel, preventing the influx of Ca²⁺ ions during membrane depolarization.[8][9] This leads to a reduction in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and a decrease in myocardial contractility and heart rate.[1][10]

Quantitative Data

The following tables summarize the quantitative data comparing the pharmacological activity of this compound to its parent compound, diltiazem.

Table 1: In Vitro Potency on Vascular Smooth Muscle

| Compound | Tissue Preparation | Agonist | IC50 (µM) | Relative Potency (Diltiazem = 1) |

| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47 | 1.00 |

| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 | ~0.40 |

Data sourced from a comparative guide on the pharmacological activity of diltiazem and this compound.[4]

Table 2: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes

| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |

| Diltiazem | 6.87 | 135 |

| This compound (M1) | 6.72 | 191 |

| N-Desmethyl Diltiazem (MA) | 6.49 | 324 |

Data sourced from a comparative analysis of diltiazem metabolites.[5]

Table 3: Blockade of Voltage-Gated Calcium Current (I_Ca) in Snail Neurons

| Compound | IC50 (mM) |

| d-Diltiazem | 0.426 |

| Desacetyl-d-diltiazem (d-M1) | 0.491 |

| Deacetyl-N-demethyl-d-diltiazem (d-M2) | 0.456 |

Data sourced from a comparative study of d-diltiazem and its analogues.[11]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound to the diltiazem binding site on L-type calcium channels using [³H]diltiazem.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for [³H]diltiazem binding.

Materials:

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[13]

-

Glass fiber filters.[9]

-

Scintillation counter.[9]

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]diltiazem and varying concentrations of unlabeled this compound in the assay buffer.[14] The incubation should be carried out at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[12]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[12]

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of unlabeled diltiazem.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding against the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

-

The affinity of the competitor (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the methodology for measuring the inhibitory effect of this compound on L-type calcium currents.

Objective: To determine the IC₅₀ of this compound for the blockade of L-type calcium channels.

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells).[15]

-

Patch-clamp amplifier and data acquisition system.[15]

-

Borosilicate glass pipettes.[15]

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.[15] To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked.[15]

-

Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES; pH 7.2.[15]

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate isolated cells on coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[15]

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.[15]

-

Voltage-Clamp Protocol:

-

Data Acquisition:

-

Record baseline calcium currents in the absence of the drug.

-

Perfuse the cell with various concentrations of this compound and record the steady-state block of the calcium current at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each test potential.

-

Construct a dose-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC₅₀ value.[16]

-

Signaling Pathways and Workflows

References

- 1. pubmed.ai [pubmed.ai]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Biological Activity of Diltiazem Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias. Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system (CYP3A4), leading to the formation of several metabolites. These metabolites are not inert; many exhibit significant pharmacological activity, contributing to both the therapeutic efficacy and the potential for drug-drug interactions of the parent compound. This technical guide provides an in-depth analysis of the biological activities of the principal diltiazem metabolites, presenting quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways. Understanding the distinct pharmacological profiles of these metabolites is paramount for a comprehensive assessment of diltiazem's clinical effects and for the development of new cardiovascular therapies.

Comparative Pharmacological Activity

Diltiazem's metabolites exert their effects primarily through the blockade of L-type calcium channels, qualitatively similar to the parent drug. However, their potencies vary significantly. The major active metabolites include N-desmethyldiltiazem (MA), desacetyldiltiazem (M1), and N,N-didesmethyldiltiazem. In general, the coronary vasodilatory activity of the metabolites is less potent than that of diltiazem itself.[1][2] Desacetyldiltiazem (M1) is generally considered the most potent of the major metabolites, with approximately 25% to 50% of the coronary vasodilator activity of diltiazem.[2][3] N-desmethyldiltiazem (MA) also possesses pharmacological activity, though it is generally less potent than M1 in vasodilation assays.[4]

Table 1: In Vitro Potency of Diltiazem and its Metabolites

| Compound | Assay | Tissue/System | Parameter | Value | Relative Potency (Diltiazem = 1) | Reference |

| Diltiazem | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 0.98 ± 0.47 | 1.00 | [2][5] |

| Desacetyldiltiazem (M1) | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 2.46 ± 0.38 | ~0.40 | [2][5] |

| N-desmethyldiltiazem (MA) | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 3.27 ± 1.02 | ~0.30 | [5] |

| Diltiazem | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.87 | 1.00 | [4] |

| Desacetyldiltiazem (M1) | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.72 | ~0.71 | [4] |

| N-desmethyldiltiazem (MA) | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.49 | ~0.42 | [4] |

Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50. A lower IC50 and a higher pIC50 indicate greater potency.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

Diltiazem and its N-demethylated metabolites are known inhibitors of CYP3A4, the primary enzyme responsible for their own metabolism. This inhibition is a key factor in diltiazem-related drug-drug interactions. Notably, the N-demethylated metabolites are significantly more potent inhibitors of CYP3A4 than diltiazem itself.[1] This suggests that during chronic therapy, as metabolites accumulate, the inhibition of CYP3A4 can become more pronounced, potentially leading to altered pharmacokinetics of co-administered drugs that are substrates of this enzyme.[1]

Table 2: Inhibition of CYP3A4 by Diltiazem and its Metabolites

| Compound | Substrate | System | Parameter | Value (µM) | Reference |

| Diltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 120 | [1] |

| N-desmethyldiltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 11 | [1] |

| N,N-didesmethyldiltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 0.6 | [1] |

| N-desmethyldiltiazem | Competitive Inhibition | Human Liver Microsomes | Ki | ~2 | [1] |

| N,N-didesmethyldiltiazem | Competitive Inhibition | Human Liver Microsomes | Ki | ~0.1 | [1] |

| Diltiazem | Mechanistic Inhibition | Expressed CYP3A4(+b5) | KI | 2.2 | [6] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant for competitive inhibition. KI is the inhibitor concentration at 50% maximal inactivation for mechanism-based inhibition.

Pharmacokinetic Profiles

The clinical significance of the biological activity of diltiazem's metabolites is dependent on their plasma concentrations and elimination half-lives. The metabolites generally have longer half-lives than the parent drug, which may contribute to a sustained therapeutic effect.[7][8]

Table 3: Pharmacokinetic Parameters in Humans (Single 120 mg Oral Dose)

| Compound | Cmax (ng/mL) | t1/2 (hours) | Reference |

| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 | [8] |

| N-desmethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 | [8] |

| Desacetyldiltiazem | 14.9 ± 3.3 | 18.0 ± 6.2 | [8] |

Note: Cmax is the maximum plasma concentration. t1/2 is the elimination half-life.

Metabolic and Signaling Pathways

Diltiazem is extensively metabolized through several key pathways, including deacetylation, N-demethylation, and O-demethylation.[9] The primary mechanism of action for diltiazem and its active metabolites is the blockade of L-type calcium channels, which leads to a reduction in intracellular calcium concentration and subsequent vasodilation and negative chronotropic and inotropic effects.[10][11]

Caption: Primary metabolic pathways of Diltiazem.

Caption: Signaling pathway of Diltiazem and its active metabolites.

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo method assesses the vasodilatory properties of diltiazem and its metabolites.

-

Objective: To determine the potency of test compounds in relaxing pre-constricted vascular smooth muscle.

-

Materials:

-

Procedure:

-

Aorta Dissection and Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta, placing it in cold K-H buffer. Remove connective tissue and cut the aorta into rings (1-3 mm width).[12]

-

Mounting and Equilibration: Suspend the aortic rings in an organ bath containing K-H buffer at 37°C, bubbled with 95% O2 / 5% CO2. Allow the rings to equilibrate under a resting tension for at least 30 minutes.[12]

-

Viability and Endothelium Integrity Check: Induce contraction with a vasoconstrictor. Once a stable contraction is achieved, add acetylcholine (B1216132) to assess endothelium integrity (a relaxation of >80% is indicative of a healthy endothelium). Wash the rings to return to baseline.[12]

-

Vasodilation Assay: Pre-contract the aortic rings again. Once a stable plateau is reached, add cumulative concentrations of the test compounds to the bath and record the relaxation response.[12]

-

-

Data Analysis: Construct concentration-response curves and calculate the IC50 value (the concentration that produces 50% of the maximum relaxation).[4]

Caption: General workflow for an isolated aortic ring assay.

Radioligand Binding Assay

This in vitro assay determines the binding affinity of diltiazem and its metabolites to their receptor site on the L-type calcium channel.

-

Objective: To quantify the interaction between the test compounds and the diltiazem binding site.

-

Materials:

-

Tissue preparation rich in L-type calcium channels (e.g., rat cerebral cortex membranes).[4]

-

Radiolabeled ligand (e.g., [3H]diltiazem).

-

Unlabeled test compounds (diltiazem and its metabolites).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[13]

-

Incubation: In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compounds.[13]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.[13]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.[13]

-

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[13]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through calcium channels in response to the application of diltiazem and its metabolites.

-

Objective: To characterize the inhibitory effects of the test compounds on L-type calcium channel currents.

-

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2).[14]

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass pipettes.

-

Internal and external recording solutions.

-

Test compounds.

-

-

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.[15]

-

Patching and Recording: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.[15]

-

Data Acquisition: Apply a voltage protocol to elicit L-type calcium currents and record baseline currents. Perfuse the cell with the external solution containing the test compound and record the effect on the current.[14]

-

-

Data Analysis: Measure the peak current amplitude before and after compound application. Generate concentration-inhibition curves to determine the IC50 value.[2]

Conclusion

The metabolites of diltiazem are pharmacologically active and contribute to the overall clinical profile of the parent drug. While generally less potent as coronary vasodilators, their longer half-lives and significant inhibitory effects on CYP3A4 underscore their importance in both therapeutic efficacy and drug interaction potential. A thorough understanding of the biological activities of these metabolites is crucial for drug development professionals aiming to optimize calcium channel blocker therapies and for researchers investigating the intricate mechanisms of cardiovascular pharmacology. The experimental protocols and data presented in this guide provide a comprehensive resource for the continued evaluation of diltiazem and its metabolites.

References

- 1. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unveiling the In Vitro Activity of Desacetyl Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644), a non-dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2][] Following administration, diltiazem undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4), leading to the formation of several metabolites.[1][2] Among these, Desacetyl Diltiazem (M1) is a principal and pharmacologically active metabolite.[1][4][5] This technical guide provides an in-depth exploration of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development endeavors.

This compound retains a significant portion of the pharmacological activity of its parent compound, estimated to be between 25% and 50%.[1][6] Its primary mechanism of action, like diltiazem, is the inhibition of calcium ion influx through L-type voltage-gated calcium channels.[1][4] This blockade occurs in various tissues, most notably in cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.[1][4][7]

Quantitative In Vitro Activity of this compound

The following tables summarize key quantitative data from various in vitro studies, providing a comparative analysis of the activity of this compound and its parent compound, diltiazem.

Table 1: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes [5]

| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |

| Diltiazem | 6.87 | 135 |

| This compound (M1) | 6.72 | 191 |

| N-Desmethyl Diltiazem (MA) | 6.49 | 324 |

Table 2: Blockade of Voltage-Gated Calcium Current (ICa) in Snail Neurons [5]

| Compound | IC50 (mM) |

| d-Diltiazem | 0.426 |

| This compound (d-M1) | 0.491 |

| N-Desmethyl Diltiazem (d-M2) | 0.456 |

Table 3: Coronary Vasodilator Potency [6][8]

| Compound | Potency Relative to Diltiazem |

| Diltiazem | 100% |

| This compound | 25% - 50% |

Signaling Pathway and Metabolism

The following diagram illustrates the metabolic conversion of Diltiazem to its active metabolite, this compound, and their shared mechanism of action on L-type calcium channels.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity of this compound to L-type calcium channels.

Materials:

-

Rat cerebral cortex membranes

-

[³H]Diltiazem (radioligand)

-

This compound

-

Diltiazem (for comparison)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, [³H]Diltiazem at a fixed concentration, and varying concentrations of unlabeled this compound or diltiazem.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem.[5]

Patch-Clamp Electrophysiology for Calcium Current Measurement

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium currents (ICa).

Materials:

-

Isolated cells expressing L-type calcium channels (e.g., snail neurons, cardiomyocytes, or a suitable cell line)

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Glass micropipettes

-

Internal (pipette) and external solutions with appropriate ionic compositions

-

This compound

-

Diltiazem

Procedure:

-

Cell Preparation: Isolate and culture the desired cells on coverslips.

-

Whole-Cell Patch-Clamp Configuration: Form a high-resistance (giga-ohm) seal between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a voltage protocol to elicit L-type calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).

-

Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound or diltiazem.

-

Data Recording and Analysis: Record the calcium currents before and after drug application. Measure the peak current amplitude and calculate the percentage of inhibition for each concentration. Fit the data to a dose-response curve to determine the IC50 value.[5]

In Vitro Vasodilation Assay

Objective: To assess the vasodilator effect of this compound on isolated arterial rings.

Materials:

-

Isolated arteries (e.g., rat aorta, porcine coronary artery)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (physiological salt solution)

-

Vasoconstrictor agent (e.g., potassium chloride, phenylephrine)

-

This compound

-

Diltiazem

Procedure:

-

Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Induce a sustained contraction with a vasoconstrictor agent.

-

Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound or diltiazem cumulatively to the organ bath.

-

Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal relaxation).

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of this compound's activity.

Conclusion

The in vitro data clearly demonstrate that this compound is a pharmacologically active metabolite of diltiazem. While its potency is lower than the parent compound, it retains the same mechanism of action by blocking L-type voltage-gated calcium channels.[4][5] This activity contributes to the overall therapeutic effects of diltiazem. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the pharmacology of diltiazem and its metabolites, and for the development of new cardiovascular therapies. Further in vitro studies could explore the selectivity of this compound for different subtypes of calcium channels and its effects on other cellular signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Buy rac-cis-Desacetyl Diltiazem Hydrochloride | 23515-45-9 [smolecule.com]

- 8. DailyMed - DILTIAZEM HYDROCHLORIDE capsule, extended release [dailymed.nlm.nih.gov]

Desacetyl Diltiazem: A Comprehensive Technical Guide on its Role as a Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem (B1670644), a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Desacetyl Diltiazem is a primary and pharmacologically active metabolite that significantly contributes to the parent drug's therapeutic efficacy. This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action as a calcium channel antagonist, its pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies for its characterization. Quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are illustrated with diagrams to facilitate understanding.

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects stem from its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3] Following oral administration, Diltiazem undergoes significant first-pass metabolism, with deacetylation being a major biotransformation pathway, leading to the formation of this compound.[4][5] This metabolite is not an inactive byproduct; it retains considerable pharmacological activity as a calcium channel antagonist and contributes to the overall therapeutic effect of Diltiazem.[4][6] A thorough understanding of this compound's properties is therefore crucial for a comprehensive view of Diltiazem's pharmacology and for the development of new cardiovascular therapies.

Mechanism of Action

Both Diltiazem and its active metabolite, this compound, exert their pharmacological effects by blocking L-type voltage-gated calcium channels.[5][7] These channels are critical for excitation-contraction coupling in cardiac and vascular smooth muscle.[8] By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions, leading to a decrease in intracellular calcium concentration.[6][7] This reduction in intracellular calcium results in vascular smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility (negative inotropy) and heart rate (negative chronotropy).[9][10]

Signaling Pathway of Vasodilation

The primary mechanism by which this compound induces vasodilation is through the inhibition of calcium influx in vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative perspective with its parent compound, Diltiazem.

Table 1: In Vitro Potency and Binding Affinity

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound (M1) | pIC50 (-log IC50) for [3H]diltiazem binding | 6.72 | Rat cerebral cortex | [11] |

| Diltiazem | pIC50 (-log IC50) for [3H]diltiazem binding | 6.87 | Rat cerebral cortex | [11] |

| Diltiazem | IC50 for Ang II-induced elevation of [3H]thymidine incorporation | 6.6 +/- 2.8 x 10⁻⁶ M | Vascular Smooth Muscle Cells | [12] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

Table 2: Comparative Pharmacokinetic Parameters in Healthy Adult Males (Single 120 mg Oral Dose)

| Parameter | Diltiazem | This compound | N-demethyldiltiazem | Reference |

| Peak Plasma Concentration (Cmax) (ng/mL) | 174.3 ± 72.7 | 14.9 ± 3.3 | 42.6 ± 10.0 | [4] |

| Apparent Half-life (t1/2) (h) | 6.5 ± 1.4 | 18 ± 6.2 | 9.4 ± 2.2 | [4] |

| Unbound Fraction in Plasma | 0.254 ± 0.027 | 0.230 ± 0.021 | 0.323 ± 0.035 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Isolated Aortic Ring Assay for Vasodilatory Effects

This ex vivo method assesses the vasorelaxant properties of a compound on arterial smooth muscle.

Objective: To determine the concentration-response curve and potency (EC50) of this compound in inducing relaxation of pre-contracted aortic rings.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

-

Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

-

Experimental Setup:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 10⁻⁶ M) or potassium chloride (KCl).

-

Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest is covered.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Desacetyl Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, desacetyl diltiazem is a primary and pharmacologically active metabolite that significantly contributes to the parent drug's overall therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, including its formation, distribution, metabolism, and excretion. This document details quantitative pharmacokinetic parameters, outlines experimental protocols for its analysis, and provides visual representations of its metabolic pathway and a typical experimental workflow.

Introduction

Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells. This action results in vasodilation and a negative chronotropic effect, making it effective in the management of hypertension, angina pectoris, and certain arrhythmias. Following oral administration, diltiazem is well-absorbed but undergoes significant first-pass metabolism in the liver, with a bioavailability of approximately 40%.[1][2] A key step in its biotransformation is deacetylation to form this compound. This metabolite is not only present in significant concentrations in the plasma but also retains a notable fraction of the pharmacological activity of the parent compound, contributing to its overall clinical efficacy.[2][3] A thorough understanding of the pharmacokinetics of this compound is therefore crucial for optimizing diltiazem therapy and for the development of new drug candidates.

Metabolism of Diltiazem to this compound

The primary pathway for the formation of this compound from diltiazem is through hydrolysis of the acetyl group, a reaction catalyzed by carboxylesterases.[4] This conversion occurs predominantly in the liver.[4] this compound is itself subject to further metabolism, primarily through N-demethylation and O-demethylation, leading to the formation of other secondary metabolites.[5] The key enzymes involved in the overall metabolism of diltiazem and its metabolites are part of the cytochrome P450 (CYP) family, particularly CYP3A4 and to a lesser extent, CYP2D6.[5][6]

Pharmacokinetic Profile of this compound

Absorption and Formation

This compound is formed rapidly following the administration of diltiazem.[7] It is consistently detected in plasma, with its concentration levels being approximately 10% to 20% of the parent drug, diltiazem.[2][8][9]

Distribution

Like its parent compound, this compound is bound to plasma proteins. The unbound fraction of this compound in plasma is approximately 0.230, which is comparable to that of diltiazem.[10] Diltiazem itself is 70% to 80% bound to plasma proteins.[1][2]

Metabolism and Elimination

This compound has a notably longer elimination half-life than diltiazem.[10][11] While the plasma elimination half-life of diltiazem is approximately 3.0 to 4.5 hours, the apparent half-life of this compound is significantly longer, around 18 hours.[2][10] The renal clearance of this compound is low and does not appear to involve active secretion.[10] The systemic exposure to this compound can be significantly influenced by genetic polymorphisms in metabolizing enzymes, such as CYP2D6. Individuals who are poor metabolizers for CYP2D6 have been shown to have a more than five-fold higher systemic exposure to this compound compared to extensive metabolizers.[12]

Pharmacological Activity

This compound is a pharmacologically active metabolite that contributes to the overall therapeutic effect of diltiazem. It is reported to be 25% to 50% as potent as diltiazem in its coronary vasodilatory effects.[2][5][8][9]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound and its parent drug, diltiazem, from a study in healthy adult males who received a single 120 mg oral dose of diltiazem.[10]

Table 1: Peak Plasma Concentrations and Half-Lives

| Compound | Peak Plasma Concentration (Cmax) (ng/mL) | Apparent Half-Life (t½) (hours) |

| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 |

| This compound | 14.9 ± 3.3 | 18 ± 6.2 |

| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 |

Data are presented as mean ± SD.

Table 2: Plasma Protein Binding

| Compound | Unbound Fraction in Plasma |

| Diltiazem | 0.254 ± 0.027 |

| This compound | 0.230 ± 0.021 |

| N-demethyldiltiazem | 0.323 ± 0.035 |

Data are presented as mean ± SD.

Experimental Protocols

Quantification of this compound in Plasma using HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of diltiazem and this compound in plasma.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., diazepam) and 0.5 mL of 0.1 M ammonium (B1175870) dihydrogen phosphate (B84403). Vortex to mix.

-

Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.

-

Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing: Wash the cartridge sequentially with 3 mL of ultrapure water and then 3 mL of 5% methanol in water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 3 mL of a methanolic solution containing 2-5% ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the HPLC mobile phase.

5.1.2. HPLC Conditions

-

Column: Spherisorb C18 (or equivalent), 5 µm particle size.

-

Mobile Phase: A mixture of acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 650:350 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength of 240 nm.

-

Injection Volume: 50 µL.

-

Quantification: Peak area ratios of the analytes to the internal standard are used to construct a calibration curve for quantification.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure to study the metabolism of diltiazem to this compound using human liver microsomes.

-

Thawing: Thaw pooled human liver microsomes on ice.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

Diltiazem (substrate, e.g., 1-10 µM final concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of this compound and other metabolites using a validated analytical method such as LC-MS/MS.

Visualizations

Metabolic Pathway of Diltiazem

Caption: Metabolic pathway of Diltiazem to this compound and further metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for a human pharmacokinetic study of this compound.

Conclusion

This compound is a clinically relevant, active metabolite of diltiazem with a distinct pharmacokinetic profile characterized by a prolonged half-life compared to the parent drug. Its formation and subsequent metabolism are influenced by various enzymes, and its plasma concentrations can be affected by genetic factors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and pharmacology, facilitating a deeper understanding of the disposition and therapeutic contribution of this important metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of diltiazem. III. Oxidative deamination of diltiazem in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijcpa.in [ijcpa.in]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Diltiazem to Desacetyl Diltiazem: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, with deacetylation to its active metabolite, desacetyl diltiazem, being a key pathway. This biotransformation is primarily mediated by carboxylesterases, a superfamily of serine hydrolases. Understanding the nuances of this metabolic process is critical for drug development, as inter-individual variability in enzyme activity can significantly impact the drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the biotransformation of diltiazem to this compound, including the enzymatic kinetics, detailed experimental protocols for its study, and the regulatory signaling pathways involved.

Introduction

Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] Its metabolism is complex, involving N-demethylation, O-demethylation, and deacetylation.[2] The deacetylation pathway, resulting in the formation of this compound, is of particular interest as this metabolite retains significant pharmacological activity, contributing to the overall therapeutic effect of the parent drug.[1] The primary enzymes responsible for this hydrolytic conversion are carboxylesterases (CES), with CES1 and CES2 being the most prominent isoforms in humans.[3] This guide will delve into the core aspects of this biotransformation, providing researchers with the necessary information to design and conduct robust in vitro and in vivo studies.

Enzymatic Biotransformation of Diltiazem to this compound

The conversion of diltiazem to this compound is a hydrolysis reaction catalyzed by carboxylesterases, which are predominantly found in the liver and intestines.[4] While multiple enzymes may contribute, this section focuses on the key players and their kinetic properties.

Key Enzymes Involved

The deacetylation of diltiazem is primarily carried out by carboxylesterases. In rats, the highest deacetylase activity is found in the liver's microsomal fraction.[4] In humans, both CES1 and CES2 are involved in drug metabolism.[3] CES1 is the predominant form in the liver, while CES2 is highly expressed in the small intestine.[3] The substrate specificity of these enzymes is distinct; hCE-1 generally hydrolyzes substrates with a small alcohol group and a large acyl group, whereas hCE-2 prefers substrates with a large alcohol group and a small acyl group.[3]

Enzyme Kinetics

Understanding the kinetic parameters of the deacetylation reaction is crucial for predicting the rate of metabolite formation and the potential for drug-drug interactions. The following table summarizes the available kinetic data for diltiazem deacetylation.

| Parameter | Value | Species | Tissue | Enzyme Fraction | Citation |

| Km | 0.17 x 10⁻³ M | Rat | Liver | Microsomes | [4] |

| Vmax | 0.013 µmol/mg of protein/min | Rat | Liver | Microsomes | [4] |

Inhibitors of Diltiazem Deacetylase Activity

Several compounds have been shown to inhibit the deacetylation of diltiazem. This information is critical for assessing the potential for drug-drug interactions.

| Inhibitor | Concentration | % Inhibition | Species | Enzyme Fraction | Citation |

| Mercuric chloride | 0.6 x 10⁻³ M | 53% | Rat | Liver Microsomes | [4] |

| Silver nitrate | 0.6 x 10⁻³ M | 76% | Rat | Liver Microsomes | [4] |

| Cupric chloride | 0.6 x 10⁻³ M | 81% | Rat | Liver Microsomes | [4] |

| Cadmium sulfate | 6.7 x 10⁻⁸ M | 40% | Rat | Liver Microsomes | [4] |

| Bis-p-nitrophenylphosphate | 10⁻⁶ M | 69% | Rat | Liver Microsomes | [4] |

| Diisopropyl fluorophosphate | 10⁻⁶ M | 100% | Rat | Liver Microsomes | [4] |

| Eserine sulfate | 2.2 x 10⁻⁴ M | 83% | Rat | Liver Microsomes | [4] |

| Disulfiram | 10⁻³ M | 29% | Rat | Liver Microsomes | [4] |

| Aspirin | 10⁻³ M | 21% | Rat | Liver Microsomes | [4] |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of diltiazem deacetylation and the quantification of diltiazem and this compound.

In Vitro Diltiazem Deacetylation Assay Using Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of this compound formation in rat or human liver microsomes.

Materials:

-

Diltiazem hydrochloride

-

Liver microsomes (rat or human)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., verapamil)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV or MS detector

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the reaction by adding diltiazem (at various concentrations to determine kinetics) to the incubation mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.[4]

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to HPLC vials for analysis of this compound formation.

HPLC-UV Method for Quantification of Diltiazem and this compound

This protocol outlines a robust HPLC-UV method for the simultaneous quantification of diltiazem and its primary metabolite, this compound.

Chromatographic Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 35:65 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 237 nm |

Sample Preparation:

-

To 1 mL of plasma or in vitro sample, add the internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Standard Curve Preparation: Prepare a series of calibration standards of diltiazem and this compound in the appropriate matrix (e.g., plasma or buffer) and process them in the same way as the samples. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a standard curve.

Visualization of Pathways and Workflows

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of diltiazem, highlighting the deacetylation to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina. Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive analysis of the primary metabolic pathways of diltiazem, focusing on the enzymatic reactions, resultant metabolites, and their pharmacological activities. Quantitative pharmacokinetic data are summarized, and detailed experimental protocols for studying diltiazem metabolism are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this critical cardiovascular drug.

Introduction

Diltiazem undergoes significant first-pass metabolism in the liver, leading to a relatively low oral bioavailability of approximately 40%.[1] The primary metabolic routes are N-demethylation, O-demethylation, and deacetylation, which are catalyzed by cytochrome P450 (CYP) enzymes and esterases.[1][2] These metabolic processes result in the formation of several pharmacologically active and inactive metabolites that contribute to the overall therapeutic and side-effect profile of diltiazem. A thorough understanding of these pathways is crucial for predicting drug interactions, understanding inter-individual variability in patient response, and guiding the development of new chemical entities with improved metabolic stability.

Primary Metabolic Pathways

The biotransformation of diltiazem is a multi-step process involving several key enzymatic reactions. The chemical structure of diltiazem and the sites of metabolic modification are illustrated in the pathway diagrams below.

N-Demethylation

N-demethylation is a major metabolic pathway for diltiazem, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3] This reaction involves the removal of a methyl group from the tertiary amine, leading to the formation of N-desmethyl diltiazem (N-monodemethyldiltiazem), a principal active metabolite.[2]

O-Demethylation

O-demethylation of diltiazem is mediated by the CYP2D6 isoenzyme.[1] This pathway involves the removal of a methyl group from the methoxy (B1213986) phenyl moiety, resulting in the formation of O-desmethyl diltiazem.

Deacetylation

Deacetylation is another significant metabolic route, catalyzed by esterases, leading to the formation of desacetyl diltiazem.[1][4] This metabolite is pharmacologically active, possessing coronary vasodilatory properties.[4]

Secondary Metabolism

The primary metabolites of diltiazem can undergo further biotransformation. For instance, this compound can be N-demethylated to form N-desmethylthis compound.[2] These subsequent metabolic steps contribute to the complex profile of diltiazem metabolites found in plasma and urine.

Quantitative Data

Pharmacokinetic Parameters of Diltiazem and its Major Metabolites

The following table summarizes key pharmacokinetic parameters for diltiazem and its primary active metabolites.

| Parameter | Diltiazem | N-desmethyl diltiazem | This compound | N-desmethylthis compound |

| Elimination Half-life (t½) | 3.0 - 4.5 hours[5] | Similar to diltiazem[6][7] | Longer than diltiazem[6][7] | Longer than diltiazem[6] |

| Peak Plasma Concentration (Cmax) after 120 mg oral dose | 174.3 ± 72.7 ng/mL[8] | 42.6 ± 10.0 ng/mL[8] | 14.9 ± 3.3 ng/mL[8] | - |

| Plasma Protein Binding | 70% - 80%[5] | - | - | - |

| Relative Potency (Coronary Vasodilation) | 100% | - | 25% - 50%[9] | - |

In Vitro Enzyme Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) values of diltiazem and its metabolites against specific pharmacological targets.

| Compound | Target/Assay | IC50 |

| Diltiazem | [3H]diltiazem binding | pIC50 = 6.87[10] |

| This compound (M1) | [3H]diltiazem binding | pIC50 = 6.72[10] |

| N-desmethyl diltiazem (MA) | [3H]diltiazem binding | pIC50 = 6.49[10] |

| N-desmethyl, desacetyl-diltiazem (M2) | [3H]diltiazem binding | pIC50 = 6.03[10] |

| O-desmethyl, this compound (M4) | [3H]diltiazem binding | pIC50 = 5.51[10] |

| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | [3H]diltiazem binding | pIC50 = 5.33[10] |

| Diltiazem | Simvastatin (B1681759) metabolism (co-incubation) | 110-127 µM[11] |

| Diltiazem | Simvastatin metabolism (pre-incubation) | 21-27 µM[11] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolism of diltiazem and identify the cytochrome P450 enzymes involved.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Diltiazem hydrochloride

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal standard (e.g., diazepam) for HPLC analysis

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) for reaction phenotyping

Procedure:

-

Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (0.2-0.5 mg/mL protein), diltiazem (at various concentrations, e.g., 1-100 µM), and the NADPH regenerating system.

-

Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Reaction Termination: After a specified incubation time (e.g., 30-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the disappearance of the parent drug and the formation of metabolites.

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for diltiazem metabolism, incubate diltiazem with individual recombinant human CYP enzymes and follow the same procedure.

HPLC Analysis of Diltiazem and its Metabolites in Plasma

Objective: To quantify the concentrations of diltiazem and its major metabolites in human plasma samples.

Materials:

-

Human plasma samples

-

Diltiazem, N-desmethyl diltiazem, and this compound analytical standards

-

Internal standard (e.g., loxapine (B1675254) or diazepam)[12][13]

-

Extraction solvent (e.g., hexane:isopropanol (98:2) or hexane:chloroform:isopropanol (60:40:5))[12][13]

-

HPLC system with a UV or mass spectrometric detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: To a plasma sample (e.g., 1 mL), add the internal standard and the extraction solvent. Vortex mix thoroughly to extract the analytes.

-

Extraction: Centrifuge the mixture to separate the organic and aqueous layers. Transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Chromatography:

-

Quantification: Construct a calibration curve using the analytical standards. Determine the concentrations of diltiazem and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Metabolic Pathways

Caption: Primary metabolic pathways of Diltiazem.

In Vitro Metabolism Experimental Workflow

Caption: Experimental workflow for in vitro metabolism of Diltiazem.

Plasma Sample Analysis Workflow

Caption: Workflow for the analysis of Diltiazem in plasma.

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 13. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 3A4 in the Metabolism of Desacetyl Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive first-pass metabolism to several metabolites, including desacetyl diltiazem (M1), which retains pharmacological activity. Understanding the metabolic fate of this compound is crucial for predicting drug-drug interactions, inter-individual variability in clinical response, and optimizing therapeutic regimens. While cytochrome P450 3A4 (CYP3A4) is a key enzyme in the metabolism of the parent drug, diltiazem, its role in the subsequent metabolism of this compound is more nuanced. This technical guide provides an in-depth analysis of the role of CYP3A4 in this compound metabolism, with a critical comparison to other implicated enzymes, particularly CYP2D6. We present a compilation of quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction

Diltiazem is metabolized in the liver through several pathways, including N-demethylation, O-demethylation, and deacetylation. The deacetylation of diltiazem, mediated by esterases, leads to the formation of this compound (M1). This compound is an active metabolite, possessing coronary vasodilatory properties.[1] The plasma concentrations of this compound can be significant, reaching 10% to 20% of the parent drug levels.[2] Therefore, its subsequent metabolism is a key determinant of the overall pharmacokinetics and pharmacodynamics of diltiazem therapy. This guide focuses on the enzymatic pathways responsible for the clearance of this compound, with a particular emphasis on the role of CYP3A4.

Diltiazem and this compound Metabolic Pathways

Diltiazem is primarily metabolized by CYP3A4-mediated N-demethylation and esterase-mediated deacetylation.[3][4] this compound itself is further metabolized through N-demethylation and O-demethylation. The key enzymes involved in the metabolism of this compound are CYP3A4 and CYP2D6.

References

- 1. researchgate.net [researchgate.net]

- 2. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Desacetyl-Diltiazem Displays Severalfold Higher Affinity to CYP 2 D 6 Compared with CYP 3 A 4 | Semantic Scholar [semanticscholar.org]

- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of Desacetyl Diltiazem: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Desacetyl Diltiazem has emerged as a significant contributor to the parent drug's overall pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It details the metabolic pathway leading to its formation, its comparative pharmacological activity, and the analytical techniques developed for its quantification. This document serves as a critical resource for professionals in drug development and cardiovascular research, offering in-depth data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this pivotal metabolite.

Introduction: The Emergence of a Key Metabolite

Diltiazem, a benzothiazepine (B8601423) calcium channel blocker, was first approved for medical use in the United States in 1982.[1] It is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[2] Early in its clinical development, it was understood that diltiazem undergoes significant first-pass metabolism in the liver.[2][3] This metabolic process, primarily involving deacetylation, N-demethylation, and O-demethylation, results in the formation of several metabolites.[3][4]

The discovery of this compound as a major and pharmacologically active metabolite was a crucial step in understanding the complete therapeutic profile of diltiazem.[5] Studies revealed that this compound is present in plasma at levels of 10% to 20% of the parent drug and exhibits significant coronary vasodilatory effects.[6] This finding underscored the importance of considering the activity of metabolites when evaluating the overall efficacy and pharmacokinetics of a drug.

The Metabolic Journey: Formation of this compound

The primary pathway for the formation of this compound from its parent compound, diltiazem, is through a hydrolysis reaction. This biotransformation is catalyzed by carboxylesterases, which cleave the acetyl group from the diltiazem molecule.[5]

Pharmacological Profile: A Comparative Analysis

This compound, while being a metabolite, retains a notable portion of the pharmacological activity of diltiazem, acting as a calcium channel blocker with vasodilatory and hypotensive effects.[7][8] However, there are quantitative differences in their potency. Generally, this compound is considered to be 25% to 50% as potent as diltiazem in its coronary vasodilatory effects.[6][7]

Data Presentation

The following tables summarize key quantitative data comparing the pharmacological and pharmacokinetic parameters of diltiazem and its primary active metabolite, this compound.

Table 1: Comparative In Vitro Potency on Vascular Smooth Muscle

| Compound | Tissue Preparation | Agonist | IC50 (µM) | Relative Potency (Diltiazem = 1) |

| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47 | 1.00 |

| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 | ~0.40 |

Data sourced from a comparative study on the Ca2+ antagonistic activity of diltiazem and its metabolites.[7][9]

Table 2: Comparative Pharmacokinetic Parameters in Humans (Single 120 mg Oral Dose)